N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide
Übersicht
Beschreibung
N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of drugs called phosphodiesterase type 5 inhibitors. It was first synthesized by Bayer Healthcare in the early 2000s and has since been studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). cGMP is a molecule that plays a key role in regulating blood flow in the body. By inhibiting PDE5, N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 increases the levels of cGMP, which leads to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of cGMP, which leads to vasodilation and increased blood flow. It has also been shown to have anti-inflammatory effects and to inhibit the proliferation of smooth muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 in lab experiments is its specificity for PDE5. This makes it a useful tool for studying the role of PDE5 in various physiological processes. However, one limitation of using N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 is that it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension. Another area of interest is its potential use in the treatment of erectile dysfunction. Additionally, N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 may have potential applications in other fields of medicine, such as cancer therapy and neuroprotection. Further research is needed to fully explore the potential therapeutic applications of N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272.
Wissenschaftliche Forschungsanwendungen
N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. It has also been studied for its potential use in the treatment of erectile dysfunction, a common condition that affects millions of men worldwide.
Eigenschaften
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-4-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-2-3-15-21-27(24,25)19-13-11-17(12-14-19)22-20(23)10-7-16-26-18-8-5-4-6-9-18/h4-6,8-9,11-14,21H,2-3,7,10,15-16H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPUBHNRYSTYCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butylsulfamoyl)phenyl]-4-phenoxybutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.